molecular formula C16H28N2O2Si B12716117 Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- CAS No. 118161-79-8

Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-

Cat. No.: B12716117
CAS No.: 118161-79-8
M. Wt: 308.49 g/mol
InChI Key: YJNHXVZONQBMJC-UHFFFAOYSA-N
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Description

Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through various methods, including the reaction of diethylenetriamine with ethylene oxide or the cyclization of N,N’-disubstituted ethylenediamines.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the piperazine ring with a 4-methoxyphenyl group. This can be achieved through nucleophilic aromatic substitution reactions using appropriate reagents and conditions.

    Attachment of the Trimethylsilyloxyethyl Group: The final step involves the introduction of the trimethylsilyloxyethyl group. This can be accomplished through the reaction of the piperazine derivative with trimethylsilyl chloride and an appropriate base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Methods such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the piperazine ring are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols under appropriate reaction conditions.

Major Products Formed

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Reduced amines and alcohols.

    Substitution Products: Various substituted piperazine derivatives.

Scientific Research Applications

Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic processes, resulting in altered cellular functions.

    Gene Expression Modulation: Influence on gene expression patterns, leading to changes in protein synthesis and cellular behavior.

Comparison with Similar Compounds

Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- can be compared with other similar compounds, such as:

    Piperazine Derivatives: Compounds with different substituents on the piperazine ring, such as 1-(4-chlorophenyl)piperazine and 1-(4-fluorophenyl)piperazine.

    Methoxyphenyl Derivatives: Compounds with variations in the methoxyphenyl group, such as 1-(3-methoxyphenyl)piperazine and 1-(2-methoxyphenyl)piperazine.

    Trimethylsilyloxyethyl Derivatives: Compounds with different substituents on the trimethylsilyloxyethyl group, such as 1-(4-methoxyphenyl)-4-(2-hydroxyethyl)piperazine.

The uniqueness of Piperazine, 1-(4-methoxyphenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

118161-79-8

Molecular Formula

C16H28N2O2Si

Molecular Weight

308.49 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]ethoxy-trimethylsilane

InChI

InChI=1S/C16H28N2O2Si/c1-19-16-7-5-15(6-8-16)18-11-9-17(10-12-18)13-14-20-21(2,3)4/h5-8H,9-14H2,1-4H3

InChI Key

YJNHXVZONQBMJC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCO[Si](C)(C)C

Origin of Product

United States

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